molecular formula C7H8FN B13911406 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile

2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile

Cat. No.: B13911406
M. Wt: 125.14 g/mol
InChI Key: IRHMAXCAGCCTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile is a fluorinated bicyclo[1.1.1]pentane derivative.

Preparation Methods

The synthesis of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves the incorporation of a fluorine atom into the bicyclo[1.1.1]pentane core. One common method involves the use of fluoro-substituted precursors and subsequent reactions to introduce the acetonitrile group . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its fluorinated bicyclo[1.1.1]pentane core. This interaction can affect various pathways, depending on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile

InChI

InChI=1S/C7H8FN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2

InChI Key

IRHMAXCAGCCTFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)CC#N

Origin of Product

United States

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